5-chloro-2-fluoro-4-iodobenzaldehyde
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Overview
Description
5-Chloro-2-fluoro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with an aldehyde functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzaldehyde compound. For instance, starting with 2-fluoro-5-iodobenzaldehyde, chlorination can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 5-chloro-2-fluoro-4-iodobenzoic acid.
Reduction: Formation of 5-chloro-2-fluoro-4-iodobenzyl alcohol.
Scientific Research Applications
5-Chloro-2-fluoro-4-iodobenzaldehyde is utilized in numerous scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-4-iodobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, facilitating various biochemical pathways .
Comparison with Similar Compounds
2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluorobenzaldehyde: Similar structure but lacks the iodine atom.
5-Chloro-2-fluorobenzaldehyde: Similar structure but lacks the iodine atom.
Uniqueness: 5-Chloro-2-fluoro-4-iodobenzaldehyde is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
2386033-94-7 |
---|---|
Molecular Formula |
C7H3ClFIO |
Molecular Weight |
284.5 |
Purity |
95 |
Origin of Product |
United States |
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